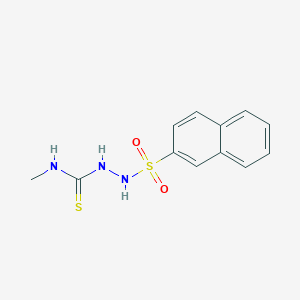
5-chloro-N-cyclohexyl-2-nitrobenzamide
Overview
Description
5-chloro-N-cyclohexyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various scientific fields.
Scientific Research Applications
1. Molecular Docking and Dynamic Simulations
Research on similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has involved synthesis and molecular docking. These studies are significant in understanding the interactions of these compounds with enzymes, potentially aiding in the development of antidiabetic agents (Thakral et al., 2020).
2. Crystal Structure Analysis
The crystal structure of N-Cyclohexyl-2-nitrobenzamide, a closely related compound, has been determined through spectroscopic data and X-ray diffraction analysis. This information is crucial for understanding the molecular structure and stability, which is essential in various scientific applications (Saeed et al., 2010).
3. Anticancer and Chemopreventive Potential
Compounds like 2-Chloro-5-nitro-N-phenylbenzamide have been studied for their anticancer properties, indicating the potential of similar nitrobenzamide derivatives in cancer research. These studies assess the mutagenicity and pharmacokinetic profile of such compounds, contributing to the development of cancer chemopreventive agents (Kapetanovic et al., 2012).
4. Potential Against Human African Trypanosomiasis
Research on halo-nitrobenzamide compounds, including similar structures, shows significant activity against Trypanosoma brucei, the parasite causing African trypanosomiasis. This suggests the potential application of 5-chloro-N-cyclohexyl-2-nitrobenzamide in parasitology and tropical disease research (Hwang et al., 2010).
5. Antihelminthic Effect Modifications
Studies on modifying the structure of related compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide have shown the formation of water-soluble salts while retaining antihelminthic properties. This highlights the scope of chemical modifications to enhance the biological effectiveness of such compounds (Galkina et al., 2014).
6. Crystal Engineering and Hydrogen Bond Studies
Research on crystal engineering involving compounds like 4-nitrobenzamide can provide insights into the molecular interactions and stability of this compound, particularly regarding hydrogen bonding and halogen bonding in crystal structures (Saha et al., 2005).
Properties
IUPAC Name |
5-chloro-N-cyclohexyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSQRJYENHOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)



![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)
